molecular formula C21H18O7 B3586947 Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate

Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate

Cat. No.: B3586947
M. Wt: 382.4 g/mol
InChI Key: NINWULGMZSJEEV-UHFFFAOYSA-N
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Description

Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate is a synthetic organic compound with the molecular formula C21H18O7. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chromene core, an ethyl ester group, and a 4-methylphenoxyacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-methylphenoxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    Ethyl 7-hydroxy-2-oxochromene-3-carboxylate: A related compound with similar structural features.

    4-Methylphenoxyacetic acid: Another compound with a phenoxyacetyl group.

Uniqueness

Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromene core and the phenoxyacetyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c1-3-25-20(23)17-10-14-6-9-16(11-18(14)28-21(17)24)27-19(22)12-26-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINWULGMZSJEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)COC3=CC=C(C=C3)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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